
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, it has been shown to reduce oxidative stress and improve mitochondrial function. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and specificity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to investigate its potential application in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method and improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis method for 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-aminophenyl-5-methoxybenzoate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential application in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function. In inflammation, it has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
3-methoxy-N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-5-8-16(13-15)21-25-23(29-26-21)19-11-3-4-12-20(19)24-22(27)17-9-6-10-18(14-17)28-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAOSVHXHPMOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

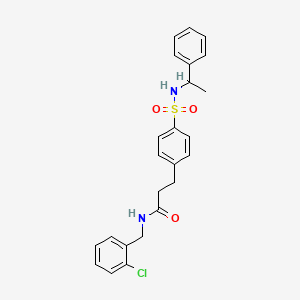




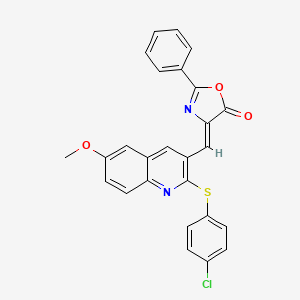

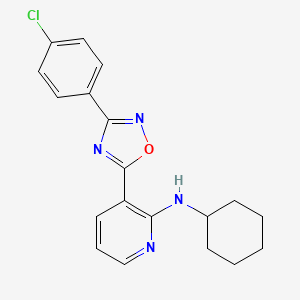

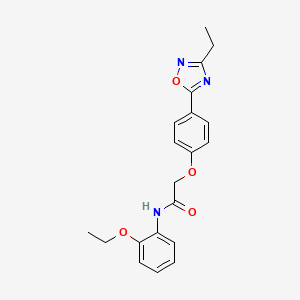

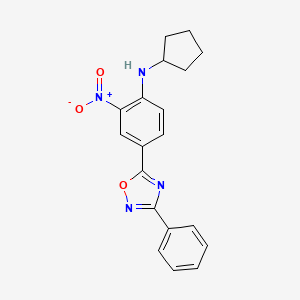

![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)